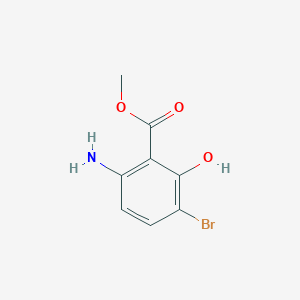
Sec.-butyl-3-azetidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sec.-butyl-3-azetidinol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to these compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sec.-butyl-3-azetidinol can be achieved through several methods. One common approach involves the intramolecular cyclization of open-chain precursors. For example, the cyclization of a suitable amine with a halogenated alcohol can yield the desired azetidine. Another method involves the reduction of 2-azetidinones, which can be readily prepared from the corresponding β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. Common reagents used in these processes include strong bases and reducing agents .
化学反応の分析
Types of Reactions
Sec.-butyl-3-azetidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sec.-butyl-3-azetidinone (oxidation), sec.-butyl-3-azetidine (reduction), and various substituted azetidines (substitution) .
科学的研究の応用
Sec.-butyl-3-azetidinol has several applications in scientific research:
作用機序
The mechanism of action of sec.-butyl-3-azetidinol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Sec.-butyl-3-azetidinol can be compared with other similar compounds, such as:
tert-Butyl-3-azetidinol: Similar structure but with a tert-butyl group instead of a sec-butyl group.
1-Benzhydryl-3-azetidinol: Contains a benzhydryl group attached to the nitrogen atom.
3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester: A derivative with a carboxylic acid ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
特性
CAS番号 |
35995-24-5 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
1-butan-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-3-6(2)8-4-7(9)5-8/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
PALQHDJEQRWLAZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1CC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((S)-2,2,5,5-tetramethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8333165.png)








![7-(6-Chloroquinolin-2-yl)-7-azaspiro[3.5]non-2-ylamine](/img/structure/B8333247.png)
![7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone](/img/structure/B8333254.png)

